molecular formula C25H19NO4S2 B8195949 Slingshot inhibitor D3

Slingshot inhibitor D3

Cat. No.: B8195949
M. Wt: 461.6 g/mol
InChI Key: JZFBPGPPIJBVMI-HMAPJEAMSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Slingshot inhibitor D3 involves the preparation of para-substituted benzoic acid derivatives. The specific synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it generally involves multiple steps of organic synthesis, including the formation of key intermediates and their subsequent functionalization to achieve the final product .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. Typically, such compounds are produced in specialized chemical synthesis laboratories under controlled conditions to ensure high purity and yield. The production process involves stringent quality control measures to maintain the compound’s efficacy and stability .

Chemical Reactions Analysis

Types of Reactions: Slingshot inhibitor D3 primarily undergoes substitution reactions during its synthesis. The compound is designed to interact specifically with the active sites of Slingshot proteins, inhibiting their phosphatase activity .

Common Reagents and Conditions: The synthesis of this compound involves the use of various organic reagents and catalysts. Common reagents include para-substituted benzoic acids, amines, and sulfonyl chlorides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed: The major product formed from the synthesis of this compound is the final inhibitor compound itself. During its interaction with Slingshot proteins, the compound effectively prevents the dephosphorylation of cofilin, thereby modulating actin filament dynamics .

Mechanism of Action

Slingshot inhibitor D3 exerts its effects by specifically binding to the active sites of Slingshot proteins, thereby inhibiting their phosphatase activity. This inhibition prevents the dephosphorylation of cofilin, a key regulator of actin filament dynamics. By blocking cofilin dephosphorylation, this compound effectively modulates actin filament turnover and cell migration . The molecular targets of this compound are Slingshot 1 and Slingshot 2, both of which play crucial roles in actin cytoskeleton regulation .

Comparison with Similar Compounds

Slingshot inhibitor D3 is unique in its high selectivity and potency towards Slingshot proteins. Similar compounds include other benzoic acid derivatives that also inhibit protein phosphatases but may vary in their selectivity and efficacy . Some of these similar compounds are:

Properties

IUPAC Name

4-[[4-[(Z)-[3-(2-methylphenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19NO4S2/c1-16-4-2-3-5-21(16)26-23(27)22(32-25(26)31)14-17-8-12-20(13-9-17)30-15-18-6-10-19(11-7-18)24(28)29/h2-14H,15H2,1H3,(H,28,29)/b22-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZFBPGPPIJBVMI-HMAPJEAMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C(=CC3=CC=C(C=C3)OCC4=CC=C(C=C4)C(=O)O)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1N2C(=O)/C(=C/C3=CC=C(C=C3)OCC4=CC=C(C=C4)C(=O)O)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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